molecular formula C8H12ClN3O B2847375 N-(3-Hydrazinylphenyl)acetamide hydrochloride CAS No. 1187369-44-3

N-(3-Hydrazinylphenyl)acetamide hydrochloride

Cat. No. B2847375
CAS RN: 1187369-44-3
M. Wt: 201.65
InChI Key: HPPKRBHUNRRQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Hydrazinylphenyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1187369-44-3 . It has a molecular weight of 201.66 . The compound is typically stored at 4 degrees Celsius and comes in a powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is N-(3-hydrazineylphenyl)acetamide hydrochloride . The InChI Code is 1S/C8H11N3O.ClH/c1-6(12)10-7-3-2-4-8(5-7)11-9;/h2-5,11H,9H2,1H3,(H,10,12);1H .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 201.66 .

Scientific Research Applications

Chemoselective Synthesis and Antimalarial Drug Precursors

N-(2-Hydroxyphenyl)acetamide, a structurally similar compound, serves as an intermediate for the complete natural synthesis of antimalarial drugs. The study by Magadum and Yadav (2018) details the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst, which showcases the relevance of such compounds in drug synthesis processes (Magadum & Yadav, 2018).

Comparative Metabolism Studies

In the context of chloroacetamide herbicides, research by Coleman et al. (2000) investigates the metabolism of various chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This kind of study underscores the importance of understanding the metabolic fate of chemical compounds, including potential environmental pollutants and their effects on human health (Coleman et al., 2000).

Antibacterial Activity of New Derivatives

Le, Pham, and Nguyen (2018) synthesized new derivatives from N-(4-Substituted phenyl)acetamides and evaluated their antibacterial activity. This research highlights the potential of N-(3-Hydrazinylphenyl)acetamide hydrochloride derivatives in contributing to the development of new antibacterial agents (Le, Pham, & Nguyen, 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(3-hydrazinylphenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c1-6(12)10-7-3-2-4-8(5-7)11-9;/h2-5,11H,9H2,1H3,(H,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPKRBHUNRRQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.